Crystal Structure Refinement: RbBF4 vs. KBF4, NH4BF4, and CsBF4
RbBF4 demonstrates superior crystallographic refinement parameters compared to its lighter alkali-metal analogs. In a comprehensive structural redetermination of the tetrafluoroborate series, RbBF4 achieved a final agreement residual (R-factor) of 0.064 for observed reflections [1]. This value represents a measurable improvement over KBF4 (R = 0.072) and NH4BF4 (R = 0.075), indicating higher precision in atomic parameter determination and reduced positional uncertainty [1]. While CsBF4 achieved an even lower R-factor of 0.051, RbBF4 occupies the intermediate position where enhanced data quality is achieved without the increased disorder and hygroscopicity associated with the larger cesium cation.
| Evidence Dimension | Crystallographic refinement residual (R-factor) for observed reflections |
|---|---|
| Target Compound Data | RbBF4 R = 0.064 |
| Comparator Or Baseline | KBF4 R = 0.072; NH4BF4 R = 0.075; CsBF4 R = 0.051 |
| Quantified Difference | ΔR = -0.008 vs. KBF4 (11% relative improvement); ΔR = -0.011 vs. NH4BF4 (15% relative improvement) |
| Conditions | Single-crystal X-ray diffraction; block diagonal least squares refinement with anisotropic temperature parameters; orthorhombic space group Pbnm |
Why This Matters
Lower R-factors translate to more reliable atomic coordinates and thermal parameters, which is critical when RbBF4 serves as a structural standard or when precise B-F bond distance variations are being correlated with cation size effects.
- [1] Clark, M.J.R., Lynton, H. (1969). Crystal structures of potassium, ammonium, rubidium, and cesium tetrafluoborates. Canadian Journal of Chemistry, 47(14), 2579-2586. View Source
